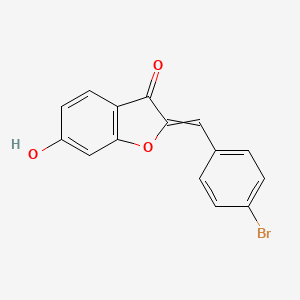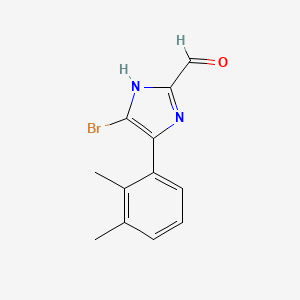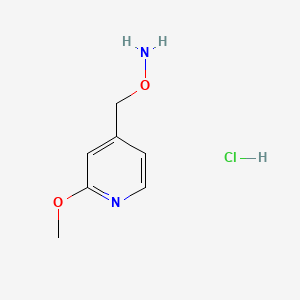
O-((2-Methoxypyridin-4-yl)methyl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD34178927” is a chemical entity with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD34178927” involves a series of chemical reactions that require precise conditions. The primary synthetic route includes the reaction of specific precursors under controlled temperature and pressure conditions. The reaction typically involves the use of catalysts to enhance the yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of “MFCD34178927” is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high efficiency and minimal waste. The use of advanced purification techniques, such as crystallization and distillation, ensures that the compound meets the required quality standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: “MFCD34178927” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions involving “MFCD34178927” typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from the reactions of “MFCD34178927” depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.
Scientific Research Applications
“MFCD34178927” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: “MFCD34178927” is investigated for its potential therapeutic properties and as a component in drug formulation.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of “MFCD34178927” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Comparison: “MFCD34178927” stands out due to its unique chemical structure and reactivity. Compared to similar compounds, it offers higher stability and selectivity in reactions. Its versatility in various applications makes it a preferred choice in research and industrial settings.
Properties
Molecular Formula |
C7H11ClN2O2 |
|---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
O-[(2-methoxypyridin-4-yl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-10-7-4-6(5-11-8)2-3-9-7;/h2-4H,5,8H2,1H3;1H |
InChI Key |
KTJNIHREWVNHNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)CON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







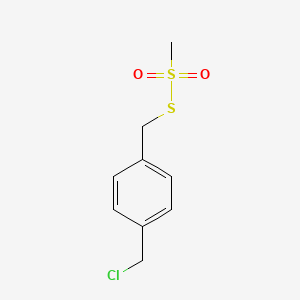
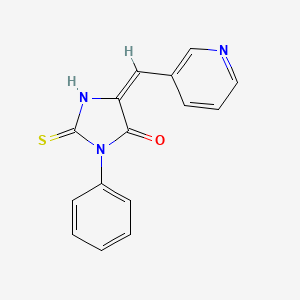


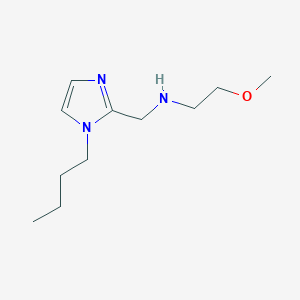
![N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13716635.png)
